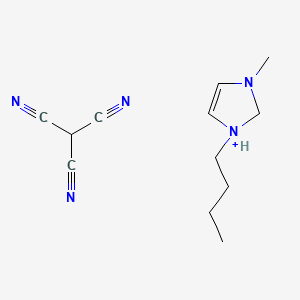
1-butyl-3-methyl-1,2-dihydroimidazol-1-ium;methanetricarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-butyl-3-methyl-1,2-dihydroimidazol-1-ium;methanetricarbonitrile is a compound that belongs to the class of ionic liquids These compounds are known for their unique properties, such as low volatility, high thermal stability, and the ability to dissolve a wide range of substances
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-butyl-3-methyl-1,2-dihydroimidazol-1-ium;methanetricarbonitrile typically involves the reaction of 1-butyl-3-methylimidazolium chloride with methanetricarbonitrile under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent any unwanted side reactions. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions: 1-butyl-3-methyl-1,2-dihydroimidazol-1-ium;methanetricarbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanetricarbonitrile group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions often conducted in polar aprotic solvents.
Major Products Formed:
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound, often leading to the formation of primary or secondary amines.
Substitution: Substituted imidazolium salts with different functional groups replacing the methanetricarbonitrile group.
科学的研究の応用
1-butyl-3-methyl-1,2-dihydroimidazol-1-ium;methanetricarbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a solvent and catalyst in various organic reactions due to its ionic nature and ability to stabilize reactive intermediates.
Biology: Investigated for its potential use in drug delivery systems and as a stabilizing agent for biomolecules.
Medicine: Explored for its antimicrobial properties and potential use in pharmaceutical formulations.
Industry: Utilized in processes such as electroplating, extraction, and as a component in advanced materials.
作用機序
The mechanism by which 1-butyl-3-methyl-1,2-dihydroimidazol-1-ium;methanetricarbonitrile exerts its effects is primarily through its ionic nature. The compound can interact with various molecular targets, including enzymes, proteins, and nucleic acids, by forming ionic bonds and stabilizing charged intermediates. These interactions can modulate the activity of the target molecules, leading to various biological and chemical effects.
類似化合物との比較
- 1-butyl-3-methylimidazolium chloride
- 1-butyl-3-methylimidazolium acetate
- 1-butyl-3-methylimidazolium bromide
Comparison: 1-butyl-3-methyl-1,2-dihydroimidazol-1-ium;methanetricarbonitrile is unique due to the presence of the methanetricarbonitrile group, which imparts distinct chemical properties and reactivity compared to other similar compounds. For instance, the methanetricarbonitrile group can participate in specific substitution reactions that are not possible with other functional groups. Additionally, the compound’s ability to stabilize reactive intermediates makes it particularly useful in catalytic applications.
特性
分子式 |
C12H18N5+ |
|---|---|
分子量 |
232.31 g/mol |
IUPAC名 |
1-butyl-3-methyl-1,2-dihydroimidazol-1-ium;methanetricarbonitrile |
InChI |
InChI=1S/C8H16N2.C4HN3/c1-3-4-5-10-7-6-9(2)8-10;5-1-4(2-6)3-7/h6-7H,3-5,8H2,1-2H3;4H/p+1 |
InChIキー |
UVODKVPLAHSVPP-UHFFFAOYSA-O |
正規SMILES |
CCCC[NH+]1CN(C=C1)C.C(#N)C(C#N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


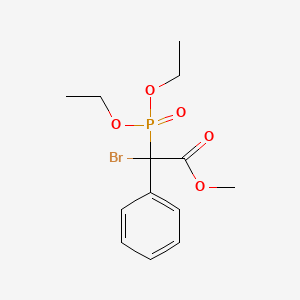
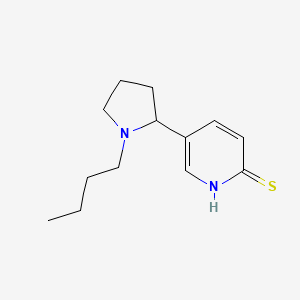


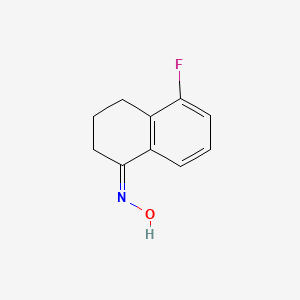
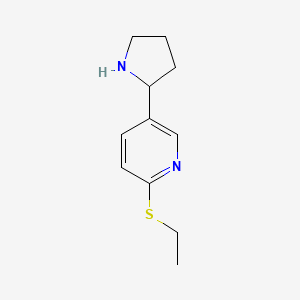

![2-(2-Fluorobenzoyl)-octahydropyrrolo[3,4-c]pyrrole hydrochloride](/img/structure/B15061221.png)

![5-Oxo-1-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidine-3-carboxamide](/img/structure/B15061238.png)
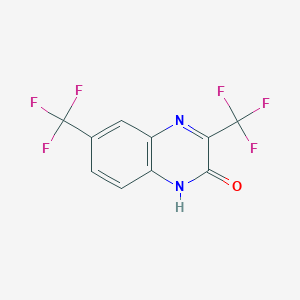
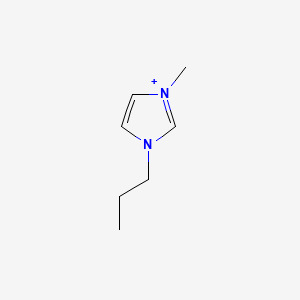
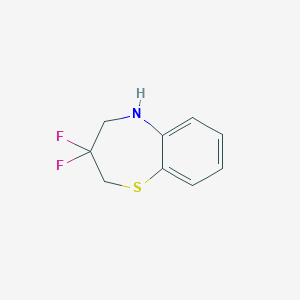
![rac-1-[(1R,2S)-2-{[(tert-butoxy)carbonyl]amino}cyclohexyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B15061276.png)
